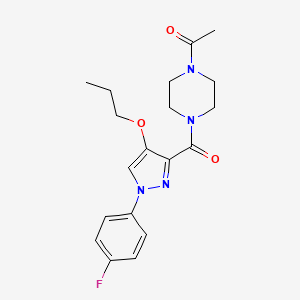
1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a chemical compound that has gained attention due to its interesting chemical structure and potential applications in various fields, including pharmacology and material sciences. This compound features a pyrazole ring, which is often associated with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone typically involves the formation of the pyrazole core followed by functional group modifications.
A common starting material is 4-fluorobenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and propoxylation to introduce the necessary functional groups.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using automated synthesis processes, which may involve continuous flow reactors for improved efficiency and safety.
Key steps such as the formation of the piperazine ring and its subsequent attachment to the pyrazole core are optimized for yield and purity.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the propoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl group within the pyrazole structure, often using reagents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution conditions: Base or acid catalysts depending on the reaction specifics.
Major Products Formed:
Oxidation can yield corresponding ketones or carboxylic acids.
Reduction typically produces alcohols or amines.
Substitution reactions can yield a variety of products depending on the nucleophile used.
科学研究应用
Chemistry:
Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Explored for its potential activity as an enzyme inhibitor.
Investigated in drug discovery programs for its ability to interact with specific biological targets.
Medicine:
Industry:
Used in the development of advanced materials, such as polymers and coatings with specific functional properties.
作用机制
The mechanism by which 1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can influence biochemical pathways by either inhibiting or activating these targets, leading to potential therapeutic effects.
Molecular Targets and Pathways:
Enzyme inhibition: May bind to the active site of enzymes, preventing substrate access.
Receptor modulation: Can interact with cell surface receptors, altering signal transduction pathways.
相似化合物的比较
1-(4-fluorophenyl)-3-(4-piperazinyl)propan-1-one
1-(4-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
Comparison:
1-(4-fluorophenyl)-3-(4-piperazinyl)propan-1-one: Lacks the pyrazole ring, making it structurally simpler and possibly less versatile in its applications.
1-(4-(4-chlorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone: The chlorine substitution can affect the compound's reactivity and binding properties compared to the fluorine substitution.
Conclusion
1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone is a compound with significant potential in scientific research and industrial applications due to its complex structure and versatile chemical reactivity. Whether it's in the lab developing new pharmaceuticals or creating novel materials, this compound offers intriguing possibilities.
属性
IUPAC Name |
1-[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-3-12-27-17-13-24(16-6-4-15(20)5-7-16)21-18(17)19(26)23-10-8-22(9-11-23)14(2)25/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDTHDKQOKUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














